molecular formula C9H6FNO B1302146 3-Fluorobenzoylacetonitrile CAS No. 21667-61-8

3-Fluorobenzoylacetonitrile

Cat. No. B1302146
CAS RN: 21667-61-8
M. Wt: 163.15 g/mol
InChI Key: UNGFCWRGMBVFAS-UHFFFAOYSA-N
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Description

3-Fluorobenzoylacetonitrile is a chemical compound that is part of the benzonitrile family, characterized by a benzene ring bonded to a nitrile group. The presence of a fluorine atom on the benzene ring influences the electronic properties of the molecule, making it a valuable intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of compounds related to 3-fluorobenzoylacetonitrile involves several steps and different starting materials. For instance, an improved synthesis of a related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, was achieved using a new synthon for Sonogashira coupling, yielding the compound in 56% overall yield from 4-bromo-2-formylthiazole . Another study reported the scalable synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation . Additionally, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles was described, providing an efficient alternative to typical reactions .

Molecular Structure Analysis

The molecular structure of 3-fluorobenzonitrile, a closely related compound, has been studied using microwave spectral analysis. The analysis yielded rotational constants and centrifugal distortion terms, suggesting that the benzene ring does not undergo serious distortion .

Chemical Reactions Analysis

The reactivity of compounds similar to 3-fluorobenzoylacetonitrile has been explored in various chemical reactions. For example, 3-fluoro-4-methylbenzonitrile was synthesized using a sequence of reactions starting from ortho-toluidine, which included nitrification, diazotization, fluorination, and reductive and oxidation reactions . Another study described the synthesis of 10-arylanthracenes from 2-fluorobenzophenones and arylacetonitriles via a one-pot reaction, highlighting the potential of these compounds in various applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluorobenzoylacetonitrile derivatives can be inferred from related compounds. For instance, the synthesis of 2,4-dibromo-5-fluorobenzonitrile was reported, which could be used as an intermediate in the synthesis of fluoroquinolones . The crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was elucidated, revealing intramolecular hydrogen bonding and intermolecular interactions that govern the crystal packing .

Scientific Research Applications

Organic Solar Cell Development

3-Fluorobenzoylacetonitrile is explored in the development of donor materials for bulk heterojunction organic solar cells (BHJ-OSCs). The compound forms a part of a donor-π-acceptor (D-π-A) type small organic molecule, significantly influencing the optical and electronic properties of these solar cells. It has been demonstrated to contribute to good power conversion efficiency in BHJ-OSCs, indicating its potential in renewable energy technologies (Alam et al., 2021).

Antioxidant Activity

Research involving derivatives of 3-Fluorobenzoylacetonitrile has shown promise in antioxidant applications. Specifically, certain compounds synthesized with this chemical have exhibited significant antioxidant activity, highlighting its potential in areas related to oxidative stress and related disorders (El Nezhawy et al., 2009).

Alzheimer's Disease Treatment

Derivatives of 3-Fluorobenzoylacetonitrile have been studied for their potential in treating Alzheimer's disease. The research focuses on the synthesis of novel compounds incorporating this chemical, which have shown effectiveness in inhibiting cholinesterases and β-amyloid aggregation, crucial factors in the development of Alzheimer's (Czarnecka et al., 2017).

Analysis of Electronic Properties

Studies have also been conducted tounderstand the electronic properties of compounds related to 3-Fluorobenzoylacetonitrile. For instance, an energetic and structural study of monofluorobenzonitriles, which are structurally similar, has been carried out. This research helps in understanding the enthalpies of formation, basicities, and electronic effects of such compounds, which can be critical for various chemical and pharmaceutical applications (da Silva et al., 2012).

Positron Emission Tomography (PET) Tracer Synthesis

In medical imaging, specifically in the preparation of PET tracers for the metabotropic glutamate subtype 5 receptor (mGluR5), derivatives of 3-Fluorobenzoylacetonitrile have been utilized. This research contributes to the development of advanced imaging techniques for neurological studies and disorders (Lim et al., 2014).

Cancer Research

Compounds derived from 3-Fluorobenzoylacetonitrile have shown potential in cancer research. For example, studies on certain fluorinated compounds, which could include derivatives of 3-Fluorobenzoylacetonitrile, indicate their relevance in developing anti-cancer therapies due to their interaction with key biological pathways (Lin et al., 2019).

Synthesis of Fluorinated Compounds

The compound is also involved in the synthesis of various fluorinated compounds which have applications in medicinal chemistry. These synthesized compounds have shown potential in a range of applications, including as pharmacophores and for their anti-tumor properties (Surmont et al., 2010).

Safety and Hazards

The safety information for 3-Fluorobenzoylacetonitrile includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P301+P312-P302+P352-P304+P340-P305+P351+P338 , which provide guidance on how to handle and respond to exposure .

properties

IUPAC Name

3-(3-fluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGFCWRGMBVFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374565
Record name 3-Fluorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzoylacetonitrile

CAS RN

21667-61-8
Record name 3-Fluorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-fluorophenyl)-3-oxopropanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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